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Introduction

Divinylacetylene, systematically named hexa-1,5-dien-3-yne, is a hydrocarbon with the
molecular formula C6H6. As a conjugated enyne, its structure, characterized by two vinyl
groups attached to an acetylene moiety, gives rise to distinct spectroscopic properties. This
guide provides a comprehensive overview of the available spectroscopic data for
divinylacetylene, including Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-
Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also presented
to aid in research and development. Please note that experimental *H and *3C Nuclear
Magnetic Resonance (NMR) data for divinylacetylene are not readily available in public
spectroscopic databases at the time of this publication.

Spectroscopic Data

The following sections summarize the key spectroscopic data for divinylacetylene in clearly
structured tables.

Infrared (IR) Spectroscopy

The infrared spectrum of divinylacetylene reveals characteristic absorption bands
corresponding to its constituent functional groups. The data presented in Table 1 is sourced
from the Coblentz Society, Inc. collection, as provided by the NIST WebBook.[1]
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Wavenumber (cm—?) Assignment

3085 =C-H stretch (vinyl)

2985 C-H stretch (vinyl, overtone)

2200 -C=C- stretch (alkyne)

1620 C=C stretch (vinyl)

1410 =C-H in-plane bend (vinyl)

970 =C-H out-of-plane bend (trans vinyl)
910 =C-H out-of-plane bend (vinyl)

Table 1: Infrared Absorption Bands for Divinylacetylene.

Mass Spectrometry (MS)

The electron ionization mass spectrum of divinylacetylene provides information about its
molecular weight and fragmentation pattern. The major peaks are listed in Table 2, with data
compiled by the NIST Mass Spectrometry Data Center.

m/z Relative Intensity (%) Assignment

78 100 [M]* (Molecular lon)
77 60 [M-H]*

52 55 [C4H4]*

51 45 [C4H3]*

50 30 [C4AH2]*

Table 2: Major Peaks in the Mass Spectrum of Divinylacetylene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of divinylacetylene exhibits absorption in the ultraviolet region,
characteristic of its conjugated 11-system. The absorption maximum is detailed in Table 3,
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based on data compiled by Victor Talrose et al. and provided in the NIST WebBook.[2]

Amax (nm) Molar Absorptivity (g) Solvent

228 Not Reported Heptane

Table 3: UV-Vis Absorption Data for Divinylacetylene.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are
generalized protocols that can be adapted for the analysis of divinylacetylene, a volatile and
reactive compound.

Infrared (IR) Spectroscopy

Obijective: To obtain the infrared spectrum of divinylacetylene to identify its functional groups.
Methodology: Gas-Phase FT-IR Spectroscopy

o Sample Preparation: Due to the volatility of divinylacetylene (Boiling Point: 85 °C), a gas-
phase spectrum is most appropriate. A small liquid sample of purified divinylacetylene is
injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell
is allowed to equilibrate to ensure the sample is in the vapor phase.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
o Data Acquisition:

o A background spectrum of the empty gas cell is recorded to account for any atmospheric
and instrumental interferences.

o The sample spectrum is then recorded by passing the IR beam through the gas cell
containing the divinylacetylene vapor.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a
resolution of 4 cm~1.
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of divinylacetylene. The resulting spectrum is then
analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of divinylacetylene.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI)

o Sample Preparation: A dilute solution of divinylacetylene is prepared in a volatile solvent
(e.g., hexane or dichloromethane).

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron
lonization source.

e Gas Chromatography:
o Asmall volume (typically 1 pL) of the sample solution is injected into the GC inlet.

o The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a
capillary column (e.g., a non-polar DB-5 column).

o The column temperature is programmed to start at a low temperature (e.g., 40 °C) and
ramp up to a higher temperature to ensure separation of divinylacetylene from any
impurities.

e Mass Spectrometry:

o As divinylacetylene elutes from the GC column, it enters the ion source of the mass
spectrometer.

o The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

o The resulting positively charged ions are accelerated and separated by a mass analyzer
(e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
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o A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of divinylacetylene and determine
its absorption maximum (Amax).

Methodology: Solution-Phase UV-Vis Spectroscopy

o Sample Preparation: A dilute solution of divinylacetylene is prepared in a UV-transparent
solvent, such as hexane or ethanol. The concentration should be chosen to yield an
absorbance value between 0.1 and 1.0 at the Amax to ensure adherence to the Beer-
Lambert law.

e Instrumentation: A dual-beam UV-Vis spectrophotometer.
o Data Acquisition:

o Two quartz cuvettes are filled, one with the pure solvent (as the reference) and the other
with the divinylacetylene solution.

o Abaseline spectrum is recorded with the solvent-filled cuvette in both the sample and
reference beams.

o The UV-Vis spectrum of the divinylacetylene solution is then recorded over a relevant
wavelength range (e.g., 200-400 nm).

o Data Analysis: The wavelength of maximum absorbance (Amax) is identified from the
spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of
divinylacetylene.
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Caption: Workflow for the spectroscopic characterization of divinylacetylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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